1-[1-(2,4-Difluorophenyl)ethyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(2,4-difluorophenyl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c1-9(16-6-4-15-5-7-16)11-3-2-10(13)8-12(11)14/h2-3,8-9,15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWJJNHMMZQNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 2,4 Difluorophenyl Ethyl Piperazine and Its Analogs
General Synthetic Strategies for Arylpiperazine Derivatives
The construction of arylpiperazine scaffolds can be achieved through several reliable and versatile synthetic routes. These methods offer access to a wide range of derivatives, allowing for systematic structural modifications to explore structure-activity relationships.
Cyclization Reactions utilizing Bis(2-chloroethylamine) Hydrochloride
A classical and direct approach to forming the piperazine (B1678402) ring is through the cyclization of an appropriate aniline (B41778) with bis(2-chloroethylamine) hydrochloride. This method involves the double N-alkylation of the aniline by the bis-electrophilic reagent, leading to the formation of the heterocyclic ring in a single step. The reaction is typically carried out at elevated temperatures in a high-boiling solvent. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride is achieved by reacting 2,3-dichloroaniline (B127971) with bis(2-chloroethylamine) hydrochloride at temperatures ranging from 120-220 °C. This approach is suitable for industrial-scale production due to its directness, though it can sometimes lead to the formation of by-products.
A general representation of this cyclization is shown below:
Table 1: Cyclization Reaction Components| Starting Material 1 | Starting Material 2 | Key Condition | Product |
|---|
This method is particularly useful for preparing N-arylpiperazines where the aryl group is introduced first, followed by the construction of the piperazine ring.
Alkylation Reactions of Piperazine Rings
Direct N-alkylation of a pre-existing piperazine ring is one of the most common methods for synthesizing N-substituted piperazines. researchgate.net This nucleophilic substitution reaction typically involves reacting piperazine, or a mono-substituted piperazine, with an alkyl halide (e.g., chloride, bromide, or iodide) or a sulfonate ester (e.g., mesylate or tosylate). researchgate.net The reaction is usually performed in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction.
A significant challenge in the direct alkylation of unsubstituted piperazine is controlling the selectivity to achieve mono-alkylation versus di-alkylation. Using a large excess of piperazine can favor the formation of the mono-substituted product.
Table 2: Typical Conditions for Piperazine Alkylation
| Piperazine Substrate | Alkylating Agent | Base | Solvent |
|---|---|---|---|
| Piperazine | Alkyl Halide | K₂CO₃, Et₃N | Acetonitrile (B52724), DMF |
Another powerful technique within this category is reductive amination. This two-step, one-pot process involves the condensation of an amine (like piperazine) with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. mdpi.comresearchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial carbonyl compound. mdpi.com
Ring-Opening Reactions involving Oxirane Precursors (e.g., 2,4-difluorophenyl-substituted oxirane)
The ring-opening of epoxides (oxiranes) by nucleophiles is a well-established and highly efficient method for creating β-amino alcohols. Piperazine, being a potent nucleophile, can readily open an epoxide ring. In the context of synthesizing analogs of the target compound, a 2,4-difluorophenyl-substituted oxirane would serve as a key precursor.
The reaction involves the nucleophilic attack of one of the piperazine nitrogen atoms on one of the electrophilic carbon atoms of the epoxide ring. This attack proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. The regioselectivity can be influenced by the use of Lewis or Brønsted acids, which activate the epoxide by coordinating to the oxygen atom.
For a terminal epoxide like a 2,4-difluorophenyl-substituted oxirane, the reaction with piperazine would yield a secondary alcohol. This approach is valuable for introducing a specific side chain with a hydroxyl group, which can be a key pharmacophoric feature or a handle for further functionalization.
Utilization of N-Boc-Piperazine and Subsequent Deprotection Strategies
To overcome the challenge of di-alkylation in direct alkylation reactions of piperazine, a common strategy is to use a mono-protected piperazine derivative. N-tert-butoxycarbonyl (Boc) piperazine is a widely used reagent for this purpose. The Boc group effectively "blocks" one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen through alkylation or other reactions. mdpi.com
The synthesis using this strategy involves two main steps:
Alkylation of N-Boc-piperazine : The free secondary amine of N-Boc-piperazine is reacted with an appropriate electrophile, such as an alkyl halide, under basic conditions. This step proceeds with high selectivity to yield the mono-alkylated, N'-Boc-protected piperazine.
Deprotection : The Boc protecting group is subsequently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane or methanol. This step regenerates the free secondary amine, yielding the desired mono-substituted piperazine. mdpi.com
This strategy offers excellent control over the synthesis and is widely applicable for the preparation of a diverse range of mono-substituted piperazine derivatives with high purity.
Table 3: N-Boc-Piperazine Strategy
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Alkylation | N-Boc-piperazine, Alkyl Halide, Base | N-Alkyl-N'-Boc-piperazine |
Application of Click Chemistry Principles in Analog Synthesis
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.
This methodology can be effectively applied to the synthesis of piperazine analogs. For instance, a piperazine derivative can be functionalized with either an azide (B81097) or a terminal alkyne group. This functionalized piperazine can then be "clicked" with a complementary molecule (an alkyne or an azide, respectively) to rapidly generate more complex structures. The triazole ring formed is not just a linker; it is a rigid, aromatic, and metabolically stable unit that can participate in hydrogen bonding and dipole interactions, thus influencing the pharmacological properties of the final molecule. This modular approach is highly efficient for creating libraries of analogs for drug discovery.
Targeted Synthesis of the 1-[1-(2,4-Difluorophenyl)ethyl]piperazine Moiety
A plausible and efficient targeted synthesis for this compound can be envisioned through two primary routes: reductive amination or direct alkylation.
Reductive Amination Approach:
This is likely the most direct and high-yielding approach. The synthesis would commence with the commercially available 2',4'-difluoroacetophenone (B1293509).
Iminium Ion Formation : 2',4'-Difluoroacetophenone is reacted with piperazine in a suitable solvent, often with a catalytic amount of acid (like acetic acid) to facilitate the condensation and formation of an enamine, which exists in equilibrium with the corresponding iminium ion.
In Situ Reduction : A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture. This reagent selectively reduces the iminium ion to the desired product, this compound, without reducing the starting ketone.
This one-pot procedure is generally clean, avoids the use of highly toxic reagents, and is tolerant of many functional groups. mdpi.comresearchgate.net
Direct Alkylation Approach:
This route involves the preparation of a suitable electrophile, 1-(1-haloethyl)-2,4-difluorobenzene (where halo is typically chloro or bromo), followed by its reaction with piperazine.
Preparation of the Alkyl Halide : 2',4'-Difluoroacetophenone can be reduced to the corresponding 1-(2,4-difluorophenyl)ethanol (B2870957) using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting alcohol can then be converted to the corresponding alkyl chloride or bromide using a reagent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Nucleophilic Substitution : The prepared 1-(1-haloethyl)-2,4-difluorobenzene is then reacted with an excess of piperazine. The excess piperazine serves both as the nucleophile and the base to quench the hydrogen halide byproduct, driving the reaction towards the mono-alkylated product. Alternatively, a stoichiometric amount of piperazine can be used in the presence of an external base like potassium carbonate.
To ensure mono-alkylation, the N-Boc-piperazine strategy described in section 2.1.4 would be the preferred method for this alkylation step, followed by acidic deprotection to yield the final product.
Stereoselective Approaches for Chiral Centers
The biological activity of chiral molecules is often confined to a single enantiomer, making stereoselective synthesis a critical aspect of their production. The key chiral center in this compound is located at the ethylamine (B1201723) moiety attached to the difluorophenyl ring. The primary strategy to obtain an enantiomerically pure final product is to resolve the racemic precursor, 1-(2,4-difluorophenyl)ethylamine.
The most prevalent industrial method for resolving chiral amines is through the formation of diastereomeric salts using a chiral resolving agent. rsc.org This process leverages the different physical properties, such as solubility, of the resulting diastereomers, which allows for their separation by methods like fractional crystallization. rsc.org For racemic bases like 1-(2,4-difluorophenyl)ethylamine, chiral acids are employed as resolving agents. Derivatives of tartaric acid, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) or (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA), are frequently utilized for this purpose. google.comresearchgate.netgoogle.com
The general procedure involves dissolving the racemic amine and the chiral acid in a suitable solvent. One of the diastereomeric salts will be less soluble and precipitate out of the solution. rsc.org This salt can then be isolated by filtration. Subsequently, the purified diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired enantiomer of the amine. This classical resolution technique is robust and widely applicable for producing single-enantiomer intermediates. google.comnih.gov
Table 1: Common Chiral Resolving Agents for Racemic Amines
| Resolving Agent | Chemical Class |
| (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) | Chiral Carboxylic Acid |
| (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Chiral Carboxylic Acid |
| (+)-Tartaric acid | Chiral Carboxylic Acid |
| (-)-Mandelic acid | Chiral Carboxylic Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid |
Precursor Compounds and Reaction Pathways Leading to the Core Structure
The formation of the this compound core structure is typically achieved through two primary synthetic routes: direct N-alkylation of piperazine or reductive amination.
Pathway A: N-Alkylation of Piperazine
This pathway involves the reaction of piperazine with a suitable 1-(2,4-difluorophenyl)ethyl electrophile. A common precursor for this electrophile is 2',4'-difluoroacetophenone. The synthesis proceeds in the following steps:
Reduction: 2',4'-difluoroacetophenone is reduced to 1-(2,4-difluorophenyl)ethanol using a reducing agent like sodium borohydride.
Activation: The hydroxyl group of the resulting alcohol is converted into a better leaving group. This can be achieved by reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) to form a mesylate or tosylate, or by reaction with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) to form the corresponding halide (e.g., 1-(1-bromoethyl)-2,4-difluorobenzene).
Nucleophilic Substitution: The activated electrophile is then reacted with piperazine. The nucleophilic nitrogen of piperazine displaces the leaving group to form the target compound. A significant challenge in this step is controlling the degree of alkylation, as both nitrogen atoms of piperazine can react, leading to the formation of a dialkylated byproduct. To favor mono-alkylation, a large excess of piperazine is often used. mdpi.com Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc) prior to alkylation, followed by a final deprotection step. nih.gov
Pathway B: Reductive Amination
Reductive amination offers a more direct route, combining the ketone precursor with piperazine in a one-pot reaction. mdpi.comnih.gov
Imine/Enamine Formation: 2',4'-difluoroacetophenone is reacted with piperazine to form an intermediate iminium ion or enamine.
Reduction: This intermediate is then reduced in situ to form the desired this compound. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are typically employed as they are selective for the iminium ion over the ketone, minimizing the side reaction of ketone reduction. mdpi.comnih.gov This method is often preferred for its operational simplicity and efficiency. nih.gov
The key precursors for these syntheses are commercially available and are outlined in the table below.
Table 2: Key Precursor Compounds
| Precursor Compound | Role in Synthesis |
| 2',4'-Difluoroacetophenone | Starting material for both pathways |
| Piperazine | Source of the piperazine ring |
| 1-(2,4-Difluorophenyl)ethanol | Intermediate in the N-alkylation pathway |
| 1-(1-Bromoethyl)-2,4-difluorobenzene | Electrophilic intermediate for N-alkylation |
Optimization of Synthetic Conditions for Improved Yield and Purity
Optimizing reaction conditions is essential for maximizing product yield and purity while ensuring the process is efficient and scalable. Key parameters include the choice of solvent, reaction temperature, and the specific catalysts and reagents used.
Solvent Selection and Reaction Temperature Control
The selection of an appropriate solvent and the careful control of temperature are crucial for the successful synthesis of this compound, particularly in the N-alkylation step. The solvent must be capable of dissolving the reactants while being inert to the reaction conditions. The temperature influences the reaction rate, with higher temperatures generally leading to faster reactions but also potentially increasing the formation of byproducts.
For the N-alkylation of piperazine with alkyl halides, a variety of solvents can be employed. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are common choices as they effectively solvate the species involved in the nucleophilic substitution. nih.gov Alcohols like ethanol (B145695) are also used, particularly when employing a monopiperazinium salt strategy to control mono-alkylation. google.com The reaction temperature is often initially set at room temperature, followed by heating to ensure the reaction proceeds to completion. For instance, reactions may be stirred at room temperature for a period before being heated to 70°C. google.com In syntheses involving strong bases like lithium bis(trimethylsilyl)amide (LiHMDS), temperatures can be elevated to around 80°C. google.com
Table 3: Impact of Solvent and Temperature on N-Alkylation of Piperazines
| Solvent | Typical Temperature Range | Notes |
| Ethanol | 20°C to 70°C | Often used with in situ formation of monopiperazinium salts. google.com |
| Acetonitrile (MeCN) | Room Temperature to 65°C | Good for reactions involving bases like DIPEA. nih.gov |
| Dimethylformamide (DMF) | Room Temperature | Effective for reactions with bases like potassium carbonate. |
| Tetrahydrofuran (THF) | 80°C | Used in syntheses employing strong bases like LiHMDS. google.com |
| Toluene | 155°C | Can be used for high-temperature amination reactions. researchgate.net |
Role of Catalysts and Reagents in Reaction Efficiency
The efficiency of the synthesis is heavily dependent on the choice of reagents and, where applicable, catalysts.
In the N-alkylation pathway , the primary reagent is a base, which is used to neutralize the acid byproduct (e.g., HBr) formed during the reaction. The choice of base can influence the reaction's success. Inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are frequently used in solvents like DMF. google.com Organic bases, such as diisopropylethylamine (DIPEA), are also effective, especially in solvents like acetonitrile. nih.gov To avoid the formation of dialkylated products, strategies such as using a large excess of piperazine or protecting one of the piperazine nitrogens are common. mdpi.com
In the reductive amination pathway , the key reagent is the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this transformation due to its mild nature and high selectivity for reducing the intermediate iminium ion over the starting ketone. mdpi.comnih.gov This chemoselectivity is crucial for achieving a high yield of the desired amine. The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE). nih.gov
While direct N-alkylation with alkyl halides does not typically require a catalyst, related C-N bond-forming reactions like the Buchwald-Hartwig amination, which can be used to form arylpiperazines, rely on palladium catalysts. mdpi.comnih.gov Similarly, copper-catalyzed reactions can also be employed for the synthesis of N-aryl or N-alkenyl piperazines. rsc.org For the specific synthesis of this compound via the described pathways, the focus remains on the appropriate selection of bases and reducing agents rather than transition metal catalysts.
Table 4: Key Reagents and Their Functions in Synthesis
| Reagent | Pathway | Function |
| Potassium Carbonate (K₂CO₃) | N-Alkylation | Base to neutralize acid byproduct |
| Diisopropylethylamine (DIPEA) | N-Alkylation | Organic base to neutralize acid byproduct |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reductive Amination | Mild and selective reducing agent |
| tert-Butoxycarbonyl anhydride (B1165640) (Boc₂O) | N-Alkylation (optional) | Protecting group for piperazine nitrogen |
| Trifluoroacetic acid (TFA) | N-Alkylation (optional) | Reagent for Boc deprotection |
Spectroscopic and Analytical Characterization in Academic Research
Structural Elucidation Techniques for the Compound and its Derivatives
Structural elucidation is the process by which the precise arrangement of atoms within a molecule is determined. For novel or synthesized compounds like 1-[1-(2,4-Difluorophenyl)ethyl]piperazine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H-NMR Spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons on the difluorophenyl ring, the methine and methyl protons of the ethyl group, and the methylene (B1212753) protons of the piperazine (B1678402) ring. The chemical shifts are influenced by the electronegative fluorine atoms and the nitrogen atoms of the piperazine moiety.
¹³C-NMR Spectroscopy provides information on the different types of carbon atoms in the molecule. mdpi.com Due to the molecule's asymmetry around the chiral center, each carbon atom is expected to be chemically distinct, resulting in a total of 12 signals in the spectrum. The carbons of the difluorophenyl ring would appear in the aromatic region (typically 100-165 ppm), with their exact shifts influenced by the strong electron-withdrawing effects and coupling from the attached fluorine atoms.
Below is a table of expected chemical shifts for the compound.
| Assignment | Expected ¹H-NMR Chemical Shift (δ, ppm) | Expected ¹³C-NMR Chemical Shift (δ, ppm) |
| Aromatic Protons (C₆H₃F₂) | 6.8 - 7.5 (multiplets) | 104 - 165 (multiple signals with C-F coupling) |
| Piperazine Protons (-CH₂-) | 2.4 - 2.9 (broad multiplets) | ~46 - 55 |
| Methine Proton (-CH-) | 3.4 - 3.8 (quartet) | ~60 - 65 |
| Methyl Protons (-CH₃) | 1.3 - 1.5 (doublet) | ~15 - 20 |
| Piperazine N-H Proton | 1.5 - 2.5 (broad singlet) | N/A |
Note: Expected values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. nih.gov
In a typical Electron Ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (226.28 g/mol ). The fragmentation pattern is crucial for structural confirmation. researchgate.netmiamioh.edu Key fragmentation pathways for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms. researchgate.net Expected fragments would include the loss of the piperazine moiety or cleavage at the ethyl bridge, leading to characteristic ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can confirm the elemental formula. For C₁₂H₁₆F₂N₂, the expected exact mass would be calculated and compared to the experimental value to unambiguously verify the molecular formula. mdpi.com
Electrospray Ionization (ESI-MS) is a soft ionization technique often used for polar molecules. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 227.29. mdpi.com
| Ion Type | Technique | Expected m/z | Information Provided |
| Molecular Ion [M]⁺ | EI-MS | 226.28 | Molecular Weight |
| Protonated Molecule [M+H]⁺ | ESI-MS | 227.29 | Molecular Weight Confirmation |
| Difluorophenylethyl Cation [C₈H₈F₂]⁺ | EI-MS | 141.07 | Fragmentation Pattern |
| Piperazine Fragment [C₄H₉N₂]⁺ | EI-MS | 85.08 | Fragmentation Pattern |
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is used to identify the functional groups present in a compound. chemicalbook.com The IR spectrum of this compound would show several characteristic absorption bands. nist.govresearchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3250 - 3400 (broad) | Secondary Amine (Piperazine) |
| C-H Stretch (Aromatic) | 3000 - 3100 | 2,4-Difluorophenyl Ring |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Ethyl and Piperazine Groups |
| C=C Stretch (Aromatic) | 1500 - 1600 | 2,4-Difluorophenyl Ring |
| C-N Stretch | 1180 - 1360 | Amine |
| C-F Stretch | 1100 - 1300 (strong) | Difluorophenyl Group |
Purity Assessment and Reaction Monitoring Methodologies
Following synthesis, it is essential to assess the purity of the compound and to monitor the progress of the reaction. Chromatographic methods are the primary tools for these tasks.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to separate components of a mixture. It is widely employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. mdpi.com
For this compound, a silica (B1680970) gel plate (a polar stationary phase) would typically be used. The mobile phase would be a mixture of solvents, often a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the solvent system is optimized to achieve good separation between the starting materials, the product, and any byproducts. The position of the compound on the developed plate is identified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization is often achieved using a UV lamp, as the aromatic ring in the compound will absorb UV light.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used for separating, identifying, and quantifying the components in a mixture. It is the gold standard for determining the purity of a final compound. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be suitable for assessing the chemical purity of this compound. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Furthermore, since this compound contains a chiral center, it exists as a pair of enantiomers. Chiral HPLC is a critical technique for separating and quantifying these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. Polysaccharide-based columns are commonly used for this purpose. The development of an effective chiral separation method is essential for studying the properties of the individual enantiomers.
| Parameter | Purity Assessment (Reversed-Phase HPLC) | Chiral Resolution (Chiral HPLC) |
| Stationary Phase | Octadecylsilyl silica gel (C18) | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Isopropanol or similar non-polar/polar mixture |
| Detector | UV-Vis Detector (e.g., at 254 nm) | UV-Vis Detector |
| Purpose | Quantify chemical purity (% purity) | Separate and quantify enantiomers (enantiomeric excess, ee%) |
Structure Activity Relationship Sar Investigations of 1 1 2,4 Difluorophenyl Ethyl Piperazine Derivatives
Conformational Analysis and Stereochemical Impact on Biological Activity
Research has consistently shown that enantiomers of chiral drugs can exhibit significant differences in potency, efficacy, and target binding. nih.govmdpi.com For piperazine (B1678402) derivatives with a chiral center, this enantioselectivity is often pronounced. Studies on analogous 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives demonstrated that the S-(+) enantiomers possessed significantly more potent analgesic activity than their corresponding R-(-) enantiomers. nih.gov Conversely, the R-(-) enantiomers of some derivatives in that series displayed narcotic antagonist activity, a property absent in the S-(+) counterparts. nih.gov This highlights that stereochemistry not only affects the potency but can also fundamentally alter the pharmacological profile of the compound.
The differential activity between stereoisomers is attributed to the specific interactions, or lack thereof, that each enantiomer can form within the chiral environment of a receptor's binding pocket. mdpi.com Molecular modeling and conformational analysis help to elucidate the structural and stereochemical requirements for optimal interaction. nih.gov For the 1-[1-(2,4-Difluorophenyl)ethyl]piperazine scaffold, the spatial orientation of the 2,4-difluorophenyl group and the piperazine ring relative to each other is critical. It is suggested that for many biologically active compounds, stereochemistry is a key driver for both potency and pharmacokinetics, potentially affecting stereospecific uptake by protein transport systems. mdpi.com Therefore, the biological activity of derivatives in this class is intrinsically linked to their absolute configuration, with one enantiomer typically being significantly more active (the eutomer) than the other (the distomer).
Impact of Substituents on the 2,4-Difluorophenyl Moiety on Molecular Interactions
The 2,4-difluorophenyl group is a crucial pharmacophoric element, and modifications to this moiety significantly influence the molecule's interactions with its target. The fluorine atoms at the 2- and 4-positions play a key role in modulating the electronic properties and lipophilicity of the molecule, which in turn affects binding affinity and pharmacokinetic properties. ontosight.ai
The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance biological activity. The fluorine atoms on the phenyl ring can increase lipophilicity, potentially improving membrane permeability. ontosight.ai Furthermore, they can engage in specific non-covalent interactions, such as hydrogen bonds and halogen bonds, within the receptor binding site. mdpi.com
Structure-activity relationship studies on various arylpiperazine derivatives have demonstrated the importance of the substitution pattern on the aromatic ring.
Halogen Substitutions : Changing the position or nature of the halogen can have a profound effect. For instance, in some series, a 3-CF3 group on the phenyl ring was found to be most effective for affinity and selectivity for the 5-HT1A receptor. researchgate.net In other cases, compounds containing both fluorine and chlorine groups were beneficial for enhancing insecticidal activity. mdpi.com The presence of a dichloro substitution pattern (e.g., 2,3-dichloro) is also a key feature in several bioactive arylpiperazine drugs. nih.gov
Other Substituents : The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can alter the electronic distribution of the ring and its interaction with the target. researchgate.netresearchgate.net For example, studies on N-arylpiperazine derivatives showed that introducing a trimethoxy benzyl (B1604629) group considerably improved immune response, whereas a trifluoromethyl moiety also increased activity, albeit to a lesser extent. nih.gov
These findings underscore that the electronic nature, size, and position of substituents on the phenyl ring are critical determinants of molecular interactions and resulting biological activity.
Table 1: Impact of Aryl Ring Substituents on Biological Activity in Arylpiperazine Analogs
| Substituent Type | Position | Observed Effect on Activity/Selectivity | Reference Compound Class |
|---|---|---|---|
| Trifluoromethyl (CF3) | 3-position | Increased affinity and selectivity for 5-HT1A receptors. | 4-Aryl-piperazine-ethyl heteroarylcarboxamides researchgate.net |
| Trimethoxy | - | Considerably improved immune response. | 2,3-dichloro ARP derivatives nih.gov |
| Fluoro and Chloro | - | Beneficial for enhancing insecticidal activity. | Benzamide Analogues mdpi.com |
| 2,3-Dichloro | 2,3-positions | Important pharmacophore in drugs like aripiprazole (B633) and cariprazine. | Arylpiperazine (ARP) core structures nih.gov |
Modulation of the Ethyl Linker and its Influence on Biological Activity Profiles
The length of the linker is often pivotal for optimal biological activity. rsc.org For instance, in a series of bis-epipodophyllotoxin compounds, IC50 values systematically decreased as the methylene (B1212753) linker length increased, reaching a minimum with an eight-methylene chain, after which the activity decreased again. nih.gov This suggests an optimal distance and geometry are required for the two ends of the molecule to interact effectively with their respective binding sites.
Incorporating rigidifying elements or different functional groups into the linker can also modulate activity.
Rigidity : Introducing rigidity into the linker, for example, by using cyclic structures or double bonds, can lock the molecule into a more favorable conformation for binding, potentially increasing affinity. Conversely, it could also lead to a loss of activity if the constrained conformation is not optimal. The insertion of a piperazine moiety into a linker is a strategy used to improve rigidity. nih.gov
Functional Groups : Replacing the ethyl linker with moieties containing functional groups like amides can introduce new hydrogen bonding capabilities and alter the molecule's pKa and metabolic stability. rsc.org For example, replacing a simple methylene linker with a bulky phenyl group has been shown to increase potency in certain phenothiazine (B1677639) derivatives. acs.org
Therefore, modifications to the ethyl linker—including altering its length, conformation, and chemical composition—are a critical strategy for fine-tuning the biological activity profile of this compound derivatives.
Substitutions on the Piperazine Nitrogen Atoms and their SAR Implications
The piperazine ring is a versatile scaffold, and its two nitrogen atoms (N1 and N4) provide key points for structural modification. nih.govresearchgate.net Substitutions on the distal nitrogen atom (N4) of the this compound core have been extensively studied and are known to dramatically impact biological activity, selectivity, and pharmacokinetic properties. researchgate.net
The nature of the substituent on the N4 nitrogen can modulate several key properties:
Lipophilicity and Solubility : The addition of alkyl, aryl, or heterocyclic groups can alter the compound's lipophilicity, which affects its absorption, distribution, and ability to cross biological membranes. researchgate.net The basicity of the piperazine nitrogens also contributes to water solubility. nih.gov
Receptor Binding : The N4 substituent often engages in crucial interactions with the biological target. The size, shape, and electronic properties of this group determine the affinity and selectivity of the compound. researchgate.net
Pharmacokinetics : Modifications at this position can influence metabolic stability, for instance, by preventing N-dealkylation reactions. rsc.org
A wide array of substituents has been explored, leading to diverse biological outcomes.
Aryl and Heteroaryl Groups : The introduction of various substituted aryl or heteroaryl rings is a common strategy. nih.govmdpi.com Studies show that different heterocyclic rings, such as indole, can be accommodated and can be linked directly or via an amide or methylene linker to maintain high affinity and selectivity for targets like the D3 dopamine (B1211576) receptor. nih.gov
Alkyl and Acyl Groups : Simple alkyl or more complex acyl groups can also be introduced. N-ethylpiperazine, for example, is a common building block in approved drugs. mdpi.com
The versatility of the piperazine ring allows for extensive fine-tuning of a compound's properties, making N4-substitution a cornerstone of SAR studies for this class of molecules. nih.gov
Table 2: Influence of N4-Piperazine Substituents on Biological Activity
| N4-Substituent Class | Example Moiety | General SAR Implication | Reference |
|---|---|---|---|
| Aryl | Phenyl, Substituted Phenyl | Modulates receptor binding affinity and selectivity; influences lipophilicity. | researchgate.net |
| Heteroaryl | Indole, Pyrimidine, Quinoxaline | Can provide high affinity and selectivity through specific interactions. | researchgate.netnih.gov |
| Alkyl | Ethyl, Propyl | Affects basicity and pharmacokinetic properties. | mdpi.com |
| Acyl | Benzoyl, Acetyl | Can introduce hydrogen bond acceptors and alter electronic properties. | nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly valuable for providing predictive insights and guiding the design of new, more potent analogs. nih.gov
In a typical 3D-QSAR study, a set of structurally related compounds with known biological activities is aligned, and their steric and electrostatic fields are calculated. researchgate.net Statistical methods, such as Partial Least Squares (PLS), are then used to correlate variations in these fields with changes in biological activity. nih.gov
Key findings from QSAR studies on piperazine derivatives often highlight the importance of:
Electrostatic and Steric Factors : These fields are frequently correlated with antagonistic or agonistic effects, indicating that the charge distribution and shape of the molecule are critical for receptor binding. nih.govresearchgate.net Hydrophobic factors may be less significant in some models. nih.gov
Contour Maps : The results of a 3D-QSAR analysis are often visualized as 3D contour maps. These maps show regions where, for example, bulky (sterically favored) groups or electropositive/electronegative (electrostatically favored) groups would enhance or diminish activity. This provides a visual guide for designing new molecules.
A robust QSAR model, validated through internal (cross-validation) and external (prediction on a test set) methods, can have high predictive power. nih.gov For a model to be considered acceptable, it typically needs a cross-validated R² (q²) value greater than 0.5 and a conventional R² value greater than 0.6. nih.gov By using such validated models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process.
Bioisosteric Replacements within the Molecular Framework and their Effect on SAR
Bioisosterism involves the replacement of a functional group or moiety within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity while improving other properties like metabolic stability or toxicity. cambridgemedchemconsulting.com This strategy is a cornerstone of medicinal chemistry and has been applied to the this compound framework. nih.gov
Bioisosteric replacements can be considered for each key part of the molecule:
Piperazine Ring : The piperazine ring itself can be replaced by other cyclic diamines or related heterocycles. For example, replacing the piperazine with a morpholine (B109124) or pyrrolidine (B122466) ring has been shown to cause a noticeable decrease in activity in some compound series, highlighting the importance of the specific physicochemical properties of the piperazine core. nih.gov Other potential bioisosteres for piperazine include various amino-pyrrolidines, amino-azetidines, and diaminocycloalkanes. nih.gov
Linker and Functional Groups : Simple bioisosteric replacements, such as substituting a methylene group (-CH2-) with an oxygen atom (-O-) or an amine (-NH-), can impact the linker's flexibility and polarity. cambridgemedchemconsulting.com Similarly, fluorine is often considered a bioisostere of hydrogen, though its electronic effects are quite different. cambridgemedchemconsulting.com
The goal of a bioisosteric replacement is to create a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This tactical approach can be used to solve specific problems encountered during lead optimization, such as improving metabolic stability by replacing a metabolically labile group with a more robust bioisostere. princeton.edu
Molecular Interactions and Receptor Binding Studies in Vitro
Evaluation of Binding Affinity to Neurotransmitter Receptors
The arylpiperazine moiety is a well-established pharmacophore known to interact with a wide range of neurotransmitter receptors, particularly those for dopamine (B1211576) and serotonin (B10506), as well as sigma receptors and adrenoceptors. The specific substitution pattern on the phenyl ring and the nature of the substituent on the second piperazine (B1678402) nitrogen are critical determinants of both affinity and selectivity.
Dopamine Receptors (D₂, D₃, D₄) and Transporters (DAT)
Phenylpiperazine analogs are frequently investigated for their affinity towards dopamine receptor subtypes due to their relevance in neuropsychiatric disorders. Studies on various substituted N-phenylpiperazine analogs reveal a wide range of binding affinities at the D₃ and D₂ dopamine receptors, with Kᵢ values ranging from nanomolar to micromolar concentrations. For instance, certain N-phenylpiperazine benzamides exhibit high affinity for the D₃ receptor (Kᵢ = 1.4–43 nM) and can achieve significant selectivity over the D₂ receptor. The ability of the N-phenylpiperazine moiety to occupy the orthosteric binding site of these receptors is a key factor.
Based on the structure of 1-[1-(2,4-Difluorophenyl)ethyl]piperazine, it is plausible that it would exhibit some affinity for D₂-like dopamine receptors. The difluoro-substitution on the phenyl ring can influence binding, though without direct experimental data, the precise affinity and selectivity profile remains speculative. The affinity for the dopamine transporter (DAT) for many arylpiperazines is often lower than for the receptors themselves.
Table 1: Anticipated Binding Affinity of Structurally Related Compounds at Dopamine Receptors & Transporter
| Compound Class | Receptor/Transporter | Binding Affinity (Kᵢ) |
|---|---|---|
| N-Phenylpiperazine Analogs | D₂ Receptor | Variable (nM to µM range) |
| N-Phenylpiperazine Analogs | D₃ Receptor | High (Low nM range) |
| N-Phenylpiperazine Analogs | D₄ Receptor | Generally lower than D₂/D₃ |
Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c) and Transporters (SERT)
The serotonin system is another primary target for arylpiperazine compounds. Many derivatives show high affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors. For example, certain arylpiperazine derivatives have demonstrated potent, nanomolar affinity for the 5-HT₁ₐ receptor. The interaction often involves an ionic bond between the basic nitrogen of the piperazine ring and a conserved aspartate residue in the receptor. The affinity for 5-HT₂ₐ and 5-HT₂c receptors can vary significantly based on the specific substitutions on the aryl ring. Long-chain arylpiperazines are known to target these receptors and are components of several approved medications.
Given these trends, this compound is expected to interact with serotonin receptors. The affinity for the serotonin transporter (SERT) is often lower for this class of compounds compared to their receptor affinities.
Table 2: Anticipated Binding Affinity of Structurally Related Compounds at Serotonin Receptors & Transporter
| Compound Class | Receptor/Transporter | Binding Affinity (Kᵢ) |
|---|---|---|
| Arylpiperazine Derivatives | 5-HT₁ₐ Receptor | High (Sub- to low nM range) |
| Arylpiperazine Derivatives | 5-HT₂ₐ Receptor | Variable (nM to µM range) |
| Arylpiperazine Derivatives | 5-HT₂c Receptor | Variable (nM to µM range) |
Sigma (σ₁, σ₂) Receptor Ligand Binding Affinities
Sigma receptors, which are distinct from other neurotransmitter receptors, are also recognized as significant targets for arylpiperazine derivatives. Research on compounds like 1-(-)[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine (BD1063), which bears a structural resemblance to the compound of interest, has shown marked selectivity for sigma binding sites over a range of other receptors. These compounds often exhibit preferential affinity for the σ₁ subtype, though significant σ₂ affinity can also be observed. Kᵢ values for potent analogs at sigma receptors can be in the low nanomolar range. The development of diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane derivatives has yielded ligands with high affinity for σ₁ receptors (Kᵢ values of 2.7 nM to 13 nM). nih.gov
Table 3: Binding Affinity of Structurally Related Compounds at Sigma Receptors
| Compound Class/Example | Receptor | Binding Affinity (Kᵢ) |
|---|---|---|
| Dihalophenyl-ethyl-piperazine Analogs | σ₁ Receptor | High (Low nM range) |
| Dihalophenyl-ethyl-piperazine Analogs | σ₂ Receptor | Moderate to High (nM range) |
| Diazaspiro[3.5]nonane Derivatives | σ₁ Receptor | 2.7 - 13 nM nih.gov |
Alpha Adrenoceptors (α₁ₐ, α₂) Binding Characteristics
Arylpiperazine derivatives are known to possess affinity for α-adrenoceptors. Studies on various 1,4-substituted piperazine derivatives have shown that many can displace radioligands from α₁-adrenoceptors in the low nanomolar range (e.g., Kᵢ = 2.1-13.1 nM). nih.gov The affinity for α₂-receptors is often lower, leading to a degree of selectivity for the α₁ subtype. The specific nature of the aryl group and the other piperazine substituent are crucial for determining this affinity. For instance, the presence of an o-methoxyphenylpiperazine moiety has been noted to play an important role in α-adrenoceptor affinity. nih.gov While specific data for a (2,4-difluorophenyl)ethyl derivative is unavailable, an interaction with α-adrenoceptors, particularly the α₁ subtype, is a reasonable expectation.
Table 4: Binding Affinity of Structurally Related Compounds at Alpha Adrenoceptors
| Compound Class | Receptor | Binding Affinity (Kᵢ) |
|---|---|---|
| 1,4-Substituted Piperazines | α₁-Adrenoceptor | High (Low nM range) nih.gov |
Ligand Selectivity Profiling and Binding Mode Analysis
The selectivity of a ligand for a specific receptor subtype over others is a critical aspect of its pharmacological profile, as it can determine the therapeutic efficacy versus the potential for side effects. This is particularly important for arylpiperazines, which are known for their promiscuous binding to multiple receptor families.
In Vitro Competitive Binding Assays
Competitive binding assays are the standard in vitro method for determining a compound's affinity and selectivity profile. These assays involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a specific radioligand and varying concentrations of the test compound. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
To establish a selectivity profile for a compound like this compound, it would be tested against a panel of dozens of receptors, transporters, and ion channels. For example, a study on the related compound BD1063 showed it had a 100-fold or better affinity for sigma sites compared to nine other tested receptors, including opiate, phencyclidine, muscarinic, dopamine, adrenergic, and serotonin receptors, demonstrating its high selectivity. nih.gov Such comprehensive screening is essential to fully characterize the ligand's binding mode and predict its potential pharmacological effects.
Radioligand Binding Techniques for Receptor Characterization
No studies utilizing radioligand binding techniques to characterize the receptor affinity and selectivity profile of This compound were found. This includes the absence of data determining its binding affinity (Ki or Kd values) or its profile against various receptor panels.
Interactions with Other Molecular Targets
Acetylcholinesterase Inhibition Mechanisms
There is no available research describing the interaction of This compound with acetylcholinesterase (AChE). Consequently, information regarding its potential inhibitory activity (IC50 values), mechanism of inhibition (e.g., competitive, non-competitive), or binding mode within the AChE active site is not available in the reviewed literature.
G-Protein Coupled Receptor 84 (GPR84) Antagonism
No published findings were identified that investigate the activity of This compound as an antagonist for the G-Protein Coupled Receptor 84 (GPR84). Data on its potency (IC50 or Kb values) in functional assays or its ability to competitively or non-competitively block GPR84 activation are absent from the scientific record.
Human Equilibrative Nucleoside Transporter (ENT1, ENT2) Inhibition
The scientific literature reviewed contains no studies on the inhibitory effects of This compound on Human Equilibrative Nucleoside Transporters, ENT1 or ENT2. Therefore, there is no data available on its potential to block nucleoside transport via these proteins or any associated kinetic parameters.
In Vitro Pharmacological Evaluation and Biological Activity Profiling
Antifungal Activity Assessment in In Vitro Models
The 2,4-difluorophenyl and piperazine (B1678402) moieties are common structural features in many synthetic antifungal agents. nih.gov Research into complex molecules incorporating these fragments has demonstrated significant activity against a range of fungal pathogens. The primary mechanisms of action involve disrupting fungal cell membrane integrity and inhibiting essential fungal enzymes. nih.gov
The in vitro antifungal efficacy of compounds containing the 2,4-difluorophenyl and piperazine motifs is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an agent that completely inhibits the visible growth of a microorganism after overnight incubation. nih.gov Standardized broth microdilution methods, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI), are commonly employed for this purpose. mdpi.commdpi.com
Studies on various triazole derivatives that include a 2-(2,4-difluorophenyl) group and a piperazine-containing side chain have shown potent, broad-spectrum antifungal activity. For instance, certain synthesized butan-2-ol derivatives demonstrated significant efficacy against a variety of fungal cultures, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. nih.govresearchgate.net One positional isomer, in particular, showed an MIC value of 0.12 µg/mL against both a standard and a resistant strain of Candida albicans, and 0.25 µg/mL against Candida tropicalis, Candida parapsilosis, and Candida krusei. nih.govresearchgate.net These values are comparable to or better than established antifungal drugs like itraconazole (B105839) and fluconazole. nih.gov
The following table summarizes the MIC values for a representative derivative, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-ethyl]-tetrazole-1-yl)-1- nih.govresearchgate.netnih.gov-triazol-1-yl-butan-2-ol, against several fungal strains. nih.gov
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 0.12 |
| Candida albicans (Resistant Strain) | 0.12 |
| Candida tropicalis | 0.25 |
| Candida parapsilosis ATCC 22019 | 0.25 |
| Candida krusei | 0.25 |
| Candida glabrata | 0.5 |
| Candida krusei ATCC 6258 | 0.5 |
| Cryptococcus neoformans | 0.25 |
This interactive table shows the Minimum Inhibitory Concentration (MIC) values of a derivative compound against various fungal strains.
The primary target for many azole-based antifungal agents containing a 2,4-difluorophenyl group is the fungal enzyme Cytochrome P450 14α-demethylase (CYP51). nih.govnih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthetic pathway, which is essential for maintaining the integrity of the fungal cell membrane. nih.gov Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth. nih.gov
Derivatives incorporating the 2,4-difluorophenyl and piperazine structures have been shown to function as 14α-demethylase inhibitors. nih.govnih.gov Studies on certain propan-2-ol derivatives demonstrated that these molecules maintain their antifungal activity even against fluconazole-resistant strains of Candida albicans. nih.gov This suggests they can overcome common resistance mechanisms, such as the upregulation of genes associated with drug efflux pumps (CDR) and the target enzyme itself (ERG11). nih.gov
Antimycobacterial Activity against Specific Strains (In Vitro)
Derivatives containing an N-arylpiperazine framework have been synthesized and evaluated for their potential as antimycobacterial agents. nih.govnih.govresearchgate.net In vitro screening of novel 1-(2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides against various Mycobacterium species has yielded promising results. nih.govnih.gov
The antimycobacterial activity was assessed against Mycobacterium tuberculosis H37Rv, Mycobacterium kansasii, and Mycobacterium avium, among others, using isoniazid (B1672263) and other standard drugs as references. nih.govnih.gov The most effective compounds in one study were found to be most promising against M. tuberculosis, with one derivative exhibiting an MIC of 8 µM. nih.govnih.govresearchgate.net
Enzyme Inhibition Studies (e.g., Monoamine Oxidase (MAO) Inhibition)
The piperazine scaffold is a well-established pharmacophore in the design of Monoamine Oxidase (MAO) inhibitors. nih.govnih.gov MAO enzymes are responsible for the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative disorders. mdpi.commdpi.com Various derivatives containing a piperazine ring have been evaluated for their inhibitory activity against both MAO-A and MAO-B isoforms. nih.govnih.gov
Chalcone derivatives incorporating an N-methyl-piperazine moiety have been identified as reversible and competitive inhibitors of MAO-B. nih.gov Similarly, a series of 1,4-biphenylpiperazine derivatives were designed and evaluated as MAO inhibitors, with many showing high selectivity for the hMAO-B isoform over hMAO-A. nih.gov One compound from this series exhibited a half-maximal inhibitory concentration (IC50) value of 53 nM for hMAO-B, demonstrating potent activity. nih.gov
The following table presents the inhibitory concentrations for a representative MAO inhibitor containing a piperazine moiety. nih.gov
| Enzyme | IC50 (nM) | Selectivity Index (SI) | Inhibition Type | Ki (nM) |
| hMAO-A | 59,500 | >1122 | - | - |
| hMAO-B | 53 | Reversible, Mixed Competitive | 17 |
This interactive table summarizes the enzyme inhibition profile of a potent biphenylpiperazine derivative against human Monoamine Oxidase (hMAO) A and B.
Fluorometric assays are widely used for the in vitro evaluation of enzyme inhibitors due to their high sensitivity and suitability for high-throughput screening. creative-enzymes.comnih.gov These assays measure the rate of an enzyme-catalyzed reaction by detecting a change in fluorescence. creative-enzymes.comnih.gov The reaction is designed so that either a fluorescent product is formed from a non-fluorescent substrate or a fluorescent substrate is converted into a non-fluorescent product. creative-enzymes.com
For MAO inhibition studies, a common approach involves using a substrate that, upon oxidation by MAO, participates in a coupled reaction to produce a highly fluorescent molecule like resorufin. creative-enzymes.com The rate of fluorescence increase is directly proportional to the enzyme's activity. nih.gov The inhibitory potential of a compound is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. This allows for the calculation of the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov These methods are precise, fast, and can be miniaturized for efficiency. creative-enzymes.comnih.gov
Functional Receptor Assays (In Vitro)
The piperazine ring is a common structural element in ligands designed to target various G-protein-coupled receptors. While specific functional receptor assay data for 1-[1-(2,4-Difluorophenyl)ethyl]piperazine is not detailed in the reviewed literature, related compounds containing piperazine moieties have been extensively studied for their interactions with receptors such as histamine (B1213489) H3 and sigma receptors. nih.govresearchgate.net
For example, a series of piperazine-containing guanidines were evaluated for their in vitro antagonistic activity at the histamine H3 receptor, showing high affinities. nih.gov In another line of research, radioiodinated analogues of a piperazine derivative were synthesized and evaluated in in vitro competition binding studies for their affinity to sigma-1 and sigma-2 receptors. researchgate.net These studies confirm the versatility of the piperazine scaffold in developing receptor-specific ligands.
Modulation of Intracellular Signaling Pathways (e.g., cAMP accumulation)
Characterization as Agonists, Partial Agonists, or Antagonists
Similarly, the functional characterization of this compound as an agonist, partial agonist, or antagonist at specific receptor targets is not well-documented. Such characterization is fundamental to understanding a compound's pharmacological profile and potential therapeutic utility. While many piperazine derivatives are known to act as ligands for dopamine (B1211576) and serotonin (B10506) receptors, the specific activity of this difluorophenyl ethyl derivative at these or other receptors has not been detailed. The broader family of piperazine-containing molecules has been explored for antagonist activity at various receptors, including P2X4 and 5-HT7 receptors. nih.govnih.govwikipedia.org However, these findings relate to different structural analogs and cannot be directly extrapolated to this compound.
Further research, including in vitro binding and functional assays, is necessary to elucidate the pharmacological profile of this compound.
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to understand how a ligand, such as a derivative of 1-[1-(2,4-Difluorophenyl)ethyl]piperazine, might interact with the active site of a protein or other biological target. nih.govmdpi.com In silico analysis of piperazine-substituted compounds has been employed to investigate their targeting of specific proteins, with docking scores indicating the strength of the binding affinity. nih.govacs.org
The primary goal of molecular docking is to identify the most stable binding pose of a ligand within a receptor's binding pocket. The process involves sampling a vast number of possible orientations and conformations of the ligand and scoring them based on their energetic favorability. For arylpiperazine derivatives, docking studies have been successfully used to predict their binding modes with receptors like the serotonin (B10506) 5-HT1A receptor. nih.gov The results of these simulations provide a three-dimensional model of the ligand-receptor complex, highlighting the specific geometry of the interaction. For instance, studies on similar heterocyclic compounds have demonstrated that specific substitutions on the phenyl ring significantly influence the binding orientation and affinity. mdpi.commdpi.com The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with lower (more negative) values suggesting a more stable complex. nih.govnih.gov
| Compound Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative A (2-chloro substitution) | -8.6 | GLU 166, ASN 142 | Hydrogen Bond |
| Derivative B (4-methoxy substitution) | -8.0 | LEU 141, CYS 145 | Hydrophobic |
| Derivative C (2,4-dimethyl substitution) | -7.5 | HIS 41, MET 165 | Pi-Alkyl, Hydrophobic |
| Derivative D (3,4-dichloro substitution) | -9.1 | GLU 166, THR 190 | Hydrogen Bond, Halogen Bond |
Beyond predicting the binding pose, docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. Key interactions typically analyzed include:
Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the binding site. The nitrogen atoms of the piperazine ring are common hydrogen bond acceptors.
Hydrophobic Interactions: The difluorophenyl group of this compound can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov
Pi-Stacking and Pi-Alkyl Interactions: The aromatic phenyl ring can interact with other aromatic residues (pi-pi stacking) or aliphatic residues (pi-alkyl).
Halogen Bonds: The fluorine atoms on the phenyl ring can act as halogen bond donors, forming specific interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone.
Analysis of these interactions helps to rationalize the observed binding affinities and can guide the design of new derivatives with improved potency by modifying functional groups to enhance these key interactions. mdpi.com
Quantum Chemical Calculations for Electronic Properties and Reactivity
Conformation analysis using DFT helps to determine the most stable three-dimensional shape of a molecule by calculating the energies of different spatial arrangements (conformers). researchgate.net For flexible molecules like this compound, which has rotatable bonds, identifying the lowest energy conformer is essential as this is often the biologically active conformation.
Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It generates a color-coded map on the molecule's surface that shows the distribution of charge. researchgate.net
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are often involved in hydrogen bond acceptance.
Blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack.
Green regions are neutral.
MEP maps for piperazine derivatives can reveal the reactive sites of the molecule, highlighting the electron-rich nitrogen atoms of the piperazine ring and the influence of the electron-withdrawing fluorine atoms on the phenyl ring. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanobioletters.com The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's chemical reactivity and kinetic stability. jksus.orgresearchgate.net
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net
These parameters are crucial for understanding charge transfer interactions within the molecule and between the molecule and its biological target. nanobioletters.com
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.1 Debye | Molecular polarity |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. researchgate.net This model serves as a 3D template for designing or identifying new molecules with potential biological activity. nih.gov
Pharmacophore models can be generated through two main approaches:
Ligand-Based Modeling: This approach is used when the 3D structure of the target is unknown. It involves superimposing a set of active molecules and extracting the common chemical features that are essential for their activity. nih.govmdpi.com
Structure-Based Modeling: When the crystal structure of the target-ligand complex is available, a pharmacophore can be derived directly from the key interactions observed between the ligand and the active site. researchgate.netbiointerfaceresearch.com
The key features in a pharmacophore model typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively/negatively ionizable groups. nih.gov For a compound like this compound, a pharmacophore model might include the aromatic ring, the piperazine nitrogen as a hydrogen bond acceptor, and a hydrophobic feature corresponding to the ethyl group. This model can then be used to screen large virtual libraries of compounds to find novel scaffolds that match the pharmacophoric features, thus identifying potential new drug candidates. nih.govnih.gov
Mechanistic Aspects of in Vitro Metabolism
Identification of In Vitro Metabolic Pathways
The metabolism of 1-[1-(2,4-Difluorophenyl)ethyl]piperazine is expected to be primarily mediated by cytochrome P450 (CYP) enzymes in liver microsomes. The principal pathways likely include N-dealkylation, oxidation of the piperazine (B1678402) and aromatic rings, and the formation of reactive intermediates.
N-Dealkylation Mechanisms of Piperazine Derivatives
N-dealkylation is a major metabolic route for many drugs containing piperazine moieties. nih.govresearchgate.net This reaction involves the enzymatic removal of the ethyl-difluorophenyl group from the N-1 position of the piperazine ring. The mechanism is catalyzed by CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6, which are known to metabolize arylpiperazine compounds. nih.govnih.gov
The process begins with the abstraction of a hydrogen atom from the carbon alpha to the nitrogen (the benzylic carbon of the ethyl group), followed by hydroxylation to form an unstable carbinolamine intermediate. nih.govsemanticscholar.org This intermediate then spontaneously cleaves, yielding two primary products: piperazine and 1-(2,4-difluorophenyl)ethan-1-one. This pathway effectively breaks the link between the piperazine core and its substituent.
Oxidation Reactions (e.g., Hydroxylation, Benzoquinone Formation) in In Vitro Systems
Oxidative reactions at various positions on the this compound molecule represent another significant set of metabolic pathways. These reactions are also predominantly catalyzed by CYP450 enzymes. researchgate.netscirp.org
Piperazine Ring Hydroxylation: The carbons of the piperazine ring are susceptible to hydroxylation, typically at the C-3 or C-5 positions. This can lead to the formation of a hydroxylated metabolite, which may be further oxidized to a more polar lactam (oxo-piperazine) derivative. frontiersin.orgchemrxiv.org
Aromatic Hydroxylation: Although the 2,4-difluorophenyl ring is somewhat deactivated towards oxidation by the electron-withdrawing fluorine atoms, aromatic hydroxylation is still a possible, albeit likely minor, pathway. nih.govresearchgate.net The addition of a hydroxyl group would increase the polarity of the compound, facilitating excretion.
N-Oxidation: The nitrogen atoms of the piperazine ring can be directly oxidized to form N-oxide metabolites. researchgate.netscirp.org This is a common metabolic pathway for tertiary amines.
Benzoquinone Formation: While less common for difluorinated rings, a theoretical pathway could involve initial hydroxylation of the aromatic ring followed by a second oxidation. If this were to occur, the resulting dihydroxy-metabolite could potentially be oxidized to a reactive quinone-type intermediate. The formation of a quinone methide has been proposed for other complex piperazine-containing structures with fluorinated phenyl rings. rsc.org
Iminium Intermediate Formation in Cell-Free Systems
A critical aspect of piperazine metabolism is the potential for bioactivation into reactive intermediates. Oxidation at the carbon atoms alpha to the piperazine ring's nitrogen atoms can lead to the formation of a reactive iminium ion. nih.govresearchgate.net This electrophilic species is unstable and can covalently bind to cellular macromolecules. nih.gov
In cell-free systems like liver microsomes, the formation of iminium ions is a key step that can precede N-dealkylation or ring cleavage. nih.gov The presence of these reactive intermediates is often investigated using trapping agents, as their transient nature makes direct detection difficult.
Characterization of In Vitro Metabolites
The identification and structural elucidation of metabolites formed during in vitro incubations are critical for understanding the biotransformation of a compound. Modern analytical techniques are essential for this characterization.
Application of Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS) for Metabolite Identification
Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS) is a powerful analytical tool for separating and identifying drug metabolites from complex biological matrices like microsomal incubates. ijpras.comnih.gov
The process involves:
Chromatographic Separation: The sample, containing the parent compound and its metabolites, is injected into a liquid chromatography system. The different components are separated based on their physicochemical properties (e.g., polarity), resulting in distinct retention times. nih.gov
Mass Spectrometric Detection: As each component elutes from the LC column, it is ionized and enters the mass spectrometer. The ion trap measures the mass-to-charge ratio (m/z) of the parent ions.
Structural Elucidation (MS/MS): The ion trap can isolate specific ions of interest (e.g., a potential metabolite) and fragment them to produce a tandem mass spectrum (MS/MS). The fragmentation pattern provides crucial information about the metabolite's structure, allowing researchers to pinpoint the site of metabolic modification (e.g., hydroxylation, dealkylation). ijpras.comnih.gov
Below is a table of predicted metabolites for this compound that could be identified using LC-ITMS.
| Predicted Metabolite | Metabolic Pathway | Expected Mass Shift (from Parent) | Potential m/z (Parent [M+H]⁺ ≈ 241.14) |
|---|---|---|---|
| Piperazine Ring Hydroxylation Product | Oxidation | +16 Da (Addition of -OH) | 257.14 |
| Piperazine Ring Lactam Product | Oxidation | +14 Da (Addition of =O, loss of 2H) | 255.12 |
| Aromatic Ring Hydroxylation Product | Oxidation | +16 Da (Addition of -OH) | 257.14 |
| N-Oxide Product | Oxidation | +16 Da (Addition of O to N) | 257.14 |
| N-Dealkylated Product (Piperazine) | N-Dealkylation | -154 Da (Loss of C₈H₇F₂) | 87.09 |
Detection and Structural Elucidation of Adducts and Conjugates (e.g., Cyano Adducts, GSH Conjugates) from In Vitro Experiments
To confirm the formation of reactive intermediates like iminium ions, in vitro experiments are often conducted in the presence of nucleophilic trapping agents. xenotech.comcreative-biolabs.com
Cyano Adducts: Potassium cyanide (KCN) is used as a hard nucleophile to trap iminium ions. The cyanide ion attacks the electrophilic carbon of the iminium intermediate, forming a stable α-cyano adduct. nih.govnih.gov The detection of this adduct by LC-MS provides strong evidence for the bioactivation pathway. nih.gov For this compound, a cyano adduct would be expected to form on a carbon adjacent to a piperazine nitrogen.
GSH Conjugates: Glutathione (GSH) is a biological antioxidant and a soft nucleophile that traps soft electrophiles. creative-biolabs.comnih.gov If reactive intermediates such as quinones are formed, they can react with GSH. The resulting GSH conjugate can be detected by LC-MS, typically identified by its characteristic mass and fragmentation pattern. The detection of GSH conjugates is a key indicator of the formation of potentially toxic reactive metabolites. researchgate.net
The following table summarizes potential adducts that could be formed and detected in specialized in vitro experiments.
| Adduct Type | Trapping Agent | Reactive Intermediate | Expected Mass Shift (from Parent) |
|---|---|---|---|
| Cyano Adduct | Potassium Cyanide (KCN) | Iminium Ion | +27 Da (Addition of -CN, loss of 2H, addition of H) |
| Glutathione (GSH) Conjugate | Glutathione (GSH) | Quinone-type Metabolite | +323 Da (Addition of GSH, loss of 2F, addition of OH) |
In Vitro Metabolic Stability Assessments
Currently, specific research findings and detailed data tables regarding the in vitro metabolic stability of this compound are not available in the public domain. While studies on other piperazine derivatives exist, providing insights into general metabolic pathways, this information is not directly applicable to the specific compound of interest due to the strict requirement for scientifically accurate and compound-specific data.
General methodologies for assessing the in vitro metabolic stability of chemical compounds typically involve incubation with liver fractions, such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is monitored, often using techniques like liquid chromatography-mass spectrometry (LC-MS). From this data, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be calculated to predict the metabolic fate of a compound in a whole-organism system.
For structurally related arylpiperazine derivatives, in vitro metabolic stability studies have been conducted. For instance, a study assessing a set of 30 arylpiperazine derivatives in human liver microsomes reported half-life values ranging from approximately 2.76 minutes to 9.32 minutes. This indicates that metabolic stability within this class of compounds can vary significantly based on the specific substitutions on the aryl and piperazine rings. However, without direct experimental data for this compound, any quantitative assessment of its metabolic stability would be speculative.
Further research is required to determine the specific in vitro metabolic stability profile of this compound. Such studies would provide crucial information for understanding its pharmacokinetic properties.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel Analogs with Enhanced Biological Specificity
The development of novel analogs of 1-[1-(2,4-difluorophenyl)ethyl]piperazine is a promising avenue for discovering compounds with improved potency and selectivity for specific biological targets. The core structure offers several points for modification, allowing for a systematic investigation of structure-activity relationships (SAR).
Key areas for analog design include:
Modification of the Piperazine (B1678402) Ring: The secondary amine of the piperazine ring is a prime location for introducing a variety of substituents to explore interactions with different biological targets. mdpi.com For instance, the introduction of aromatic or heteroaromatic rings could lead to compounds with potential anticancer or antipsychotic activities. mdpi.comnih.gov Alkylation or acylation of the piperazine nitrogen can also be explored to modulate the compound's physicochemical properties and biological activity. mdpi.com
Alterations to the Difluorophenyl Group: The position and number of fluorine atoms on the phenyl ring can be varied to fine-tune the electronic properties and metabolic stability of the analogs. Shifting the fluorine atoms to other positions or replacing them with other electron-withdrawing or electron-donating groups could significantly impact biological activity.
Modification of the Ethyl Linker: The ethyl linker between the difluorophenyl and piperazine moieties can be lengthened, shortened, or rigidified to optimize the spatial orientation of the two key pharmacophores. Introducing functional groups such as hydroxyl or carbonyl groups onto the linker could create new interaction points with target proteins.
The synthesis of these novel analogs can be achieved through established synthetic methodologies. For example, N-alkylation of a substituted piperazine with a suitable 2,4-difluorophenylethyl derivative is a common and efficient method. mdpi.comnih.gov Click chemistry could also be employed to rapidly generate a library of diverse analogs. nih.gov
To illustrate the potential for analog development, the following table outlines a series of hypothetical analogs and the rationale for their design.
| Analog Structure | Rationale for Design | Potential Biological Targets |
| Introduction of a triazole moiety to the piperazine ring | The triazole group is a key feature of many antifungal agents. nih.govnih.gov | Fungal cytochrome P450 enzymes. nih.gov |
| Addition of a substituted benzoyl group to the piperazine nitrogen | Phenylpiperazine derivatives have shown potential as anticancer agents. nih.govmdpi.com | Topoisomerase II, various kinases. nih.govmdpi.com |
| Introduction of a long-chain alkyl group to the piperazine | May enhance activity against certain receptors implicated in psychiatric disorders. | Dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net |
| Replacement of the difluorophenyl group with a quinoline (B57606) or isoquinoline (B145761) moiety | Quinoxalinyl–piperazine derivatives have shown to be growth inhibitors of cancer cells. mdpi.com | Anti-apoptotic proteins. mdpi.com |
This table is for illustrative purposes and the potential biological targets are based on the activities of structurally related compounds.
Advanced Computational Studies for Rational Compound Design and Optimization
Computational chemistry offers powerful tools for the rational design and optimization of novel analogs of this compound. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the potential biological targets and binding interactions of this compound and its derivatives. nih.gov
Molecular Docking: Molecular docking studies can be used to predict the binding modes of this compound and its analogs to the active sites of various potential protein targets. nih.gov Based on the known activities of similar compounds, potential targets for docking studies could include fungal enzymes, protein kinases, and G-protein coupled receptors. mdpi.comnih.govnih.gov The results of these studies can guide the design of new analogs with improved binding affinities and selectivities. nih.gov
QSAR Studies: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activities. nih.gov These models can then be used to predict the activities of newly designed compounds and to prioritize them for synthesis and biological evaluation.
Molecular Dynamics Simulations: Molecular dynamics simulations can provide a more dynamic picture of the interactions between a ligand and its target protein. nih.gov These simulations can help to assess the stability of the ligand-protein complex and to identify key interactions that contribute to binding.
The following table summarizes the potential applications of various computational methods in the study of this compound and its analogs.
| Computational Method | Application | Potential Insights |
| Molecular Docking | Predict binding modes and affinities to various protein targets. nih.gov | Identification of potential biological targets and key binding interactions. nih.gov |
| QSAR | Correlate structural features with biological activity. nih.gov | Prediction of the activity of novel analogs and guidance for lead optimization. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. nih.gov | Assessment of binding stability and identification of crucial interactions. |
| Pharmacophore Modeling | Identify the essential structural features required for biological activity. | Design of novel scaffolds with similar biological properties. |
This table outlines potential computational approaches and their expected outcomes.
Development of New In Vitro Assays for Unexplored Biological Pathways
Given the structural novelty of this compound, it is crucial to develop and utilize a broad range of in vitro assays to explore its potential effects on various biological pathways. While initial screening can be guided by the known activities of structurally related compounds, it is also important to investigate novel mechanisms of action.
Target-Based Assays: Based on the activities of other difluorophenyl and piperazine-containing compounds, initial in vitro assays could focus on:
Antifungal Activity: Assays measuring the minimum inhibitory concentration (MIC) against a panel of pathogenic fungi would be a logical starting point. nih.gov
Anticancer Activity: The compound and its analogs could be screened for cytotoxicity against a panel of cancer cell lines. nih.govmdpi.com Follow-up assays could investigate effects on cell cycle progression, apoptosis, and specific signaling pathways implicated in cancer. mdpi.com
Receptor Binding Assays: Given the prevalence of piperazine-containing compounds as central nervous system agents, binding assays for dopamine, serotonin, and sigma receptors would be relevant. nih.gov
Phenotypic Screening and Pathway Analysis: In addition to target-based assays, high-content phenotypic screening approaches can be employed to identify unexpected biological effects. These unbiased screens can reveal novel mechanisms of action and identify new therapeutic opportunities. Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for the observed phenotypes.
The following table outlines a proposed tiered approach for the in vitro biological evaluation of this compound and its analogs.
| Assay Type | Specific Examples | Purpose |
| Primary Screening | Antifungal MIC assays, cancer cell line cytotoxicity screens. nih.govnih.gov | Broadly assess the potential for antifungal and anticancer activity. |
| Secondary Assays | Enzyme inhibition assays (e.g., for kinases or cytochrome P450), receptor binding assays. nih.govnih.gov | Determine the specific molecular targets and mechanism of action. |
| Cellular Assays | Cell cycle analysis, apoptosis assays, measurement of intracellular signaling pathways. mdpi.com | Investigate the cellular effects of the compounds. |
| High-Content Screening | Image-based phenotypic screening to assess a wide range of cellular parameters. | Unbiased discovery of novel biological activities and mechanisms. |
This table provides a framework for a comprehensive in vitro evaluation strategy.
By systematically pursuing these future research directions, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the discovery of novel drug candidates for a variety of diseases.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-[1-(2,4-Difluorophenyl)ethyl]piperazine, and how can reaction conditions be optimized?
Answer:
- Methodology : Multi-step organic synthesis involving nucleophilic substitution or coupling reactions. For example, reacting 2,4-difluorophenethyl halides with piperazine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate alkylation .
- Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify using column chromatography (silica gel). Adjust solvent ratios, temperature, and stoichiometry to improve yield and purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Identify fluorine-proton coupling patterns (e.g., para/meta coupling in difluorophenyl groups) and piperazine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the difluorophenyl-ethyl-piperazine scaffold .
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, and F percentages .
Q. How does the 2,4-difluorophenyl substituent influence the compound’s physicochemical properties?
Answer:
Q. What in vitro assays are suitable for preliminary screening of biological activity?
Answer:
- Antiplatelet Activity : Use platelet aggregation assays (e.g., ADP-induced aggregation in human PRP) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) to assess IC₅₀ values .
- Receptor Binding : Radioligand displacement assays targeting serotonin (5-HT₁A) or dopamine receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on 5-HT₁A receptor affinity?
Answer:
- Design : Synthesize analogs with varied substituents (e.g., trifluoromethyl, ethoxy) on the phenyl ring. Use molecular docking (e.g., AutoDock Vina) to model interactions with 5-HT₁A’s binding pocket .
- Key Findings : Coplanar aryl-piperazine conformations enhance agonist activity, while bulky groups (e.g., ethoxyethyl) may reduce affinity due to steric hindrance .
Q. How can contradictory data on toxicity and bioactivity be resolved in structurally similar derivatives?
Answer:
Q. What strategies improve metabolic stability and oral bioavailability of this compound?
Answer:
- Structural Modifications : Introduce electron-donating groups (e.g., methoxy) to reduce CYP450-mediated oxidation. Ethoxyethyl groups enhance stability but require solubility enhancers (e.g., PEGylation) .
- Formulation : Develop nanoemulsions or solid dispersions to improve aqueous solubility. Assess stability under simulated gastric fluid (pH 1.2–6.8) .
Q. How can molecular dynamics (MD) simulations predict the antiplatelet mechanism of action?
Answer:
Q. What experimental designs are effective for evaluating multi-target activity (e.g., anticancer and anti-inflammatory)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
